Cas no 896354-70-4 (N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide)

N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide structure
896354-70-4 structure
Product Name:N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
CAS No:896354-70-4
MF:C17H14FNOS2
MW:331.427565097809
CID:6431490
PubChem ID:7546382
Update Time:2023-12-27

N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
    • 896354-70-4
    • F2537-1751
    • N-(benzo[b]thiophen-5-yl)-3-((4-fluorophenyl)thio)propanamide
    • AKOS024658265
    • N-(1-benzothiophen-5-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide
    • Propanamide, N-benzo[b]thien-5-yl-3-[(4-fluorophenyl)thio]-
    • Inchi: 1S/C17H14FNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20)
    • InChI Key: MWNSKSVOWOGDCY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2SC=CC2=C1)(=O)CCSC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 331.05008458g/mol
  • Monoisotopic Mass: 331.05008458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 82.6Ų

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